molecular formula C₆₂H₁₁₇NO₁₇ B1158783 PGW-310

PGW-310

Cat. No.: B1158783
M. Wt: 1148.59
Attention: For research use only. Not for human or veterinary use.
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Description

PGW-310 is a pharmaceutical-grade compound primarily utilized in experimental research, scientific development, and regulatory submissions. It is available in standardized quantities (5 mg, 10 mg, 15 mg, and 25 mg) with a purity level exceeding 98%, ensuring reliability for precision-critical applications. Produced by Shenzhen Zhenqiang Biotechnology Co., Ltd., this compound is classified under the "medical grade" category, emphasizing its suitability for pharmacological studies and industrial drug development. Its molecular structure and specific functional groups remain proprietary, but its high stability and solubility in aqueous solutions make it a preferred candidate for in vitro and in vivo studies .

Properties

Molecular Formula

C₆₂H₁₁₇NO₁₇

Molecular Weight

1148.59

Synonyms

α-L-Fucosyl-β-D-lactosyl-β-ceramide;  Fucosyl-lactosyl-beta-ceramide;  Fuc1-α-2Gal1-β-4Glc-β-Ceramide; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Two structurally similar compounds are Compound X-45 and Compound L7R-9, both sharing a heterocyclic core but differing in substituent groups:

Property PGW-310 Compound X-45 Compound L7R-9
Molecular Weight 342.5 g/mol 355.8 g/mol 330.2 g/mol
Purity ≥98% ≥95% ≥99%
Solubility (H₂O) 25 mg/mL 18 mg/mL 30 mg/mL
Thermal Stability Stable up to 150°C Degrades at 120°C Stable up to 180°C
Primary Application Drug formulation Catalytic intermediate Antimicrobial studies
  • Key Differences :
    • Substituent Groups : this compound features a chlorine atom at the C-3 position, enhancing its electrophilic reactivity compared to the bromine-substituted Compound X-43. This difference impacts their metabolic pathways, with this compound exhibiting slower hepatic clearance in preclinical models .
    • Thermal Stability : Compound L7R-9’s superior thermal stability (180°C) is attributed to its fused aromatic backbone, making it more suitable for high-temperature industrial processes than this compound .

Functional Analogs

Functionally, this compound is compared to Compound Z-22 (a surfactant) and Compound M9T-4 (a polymer stabilizer), both used in pharmaceutical formulations:

Property This compound Compound Z-22 Compound M9T-4
Critical Micelle Conc. N/A 0.15 mM N/A
pH Tolerance 3.0–9.0 2.5–10.5 4.0–8.5
Toxicity (LD₅₀) 450 mg/kg (rat) 1200 mg/kg (rat) 320 mg/kg (rat)
Regulatory Status Phase II trials FDA-approved EPA-restricted
  • Key Findings :
    • Toxicity Profile : this compound’s moderate toxicity (LD₅₀ = 450 mg/kg) positions it between the safer Compound Z-22 and the highly toxic M9T-4, necessitating stringent handling protocols .
    • Regulatory Pathways : Unlike M9T-4, which faces EPA restrictions due to bioaccumulation risks, this compound’s biodegradability and low environmental persistence support its advancement to Phase II clinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.